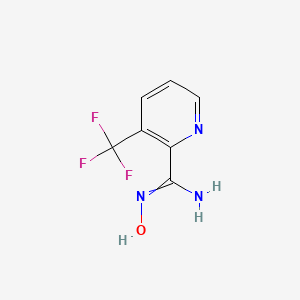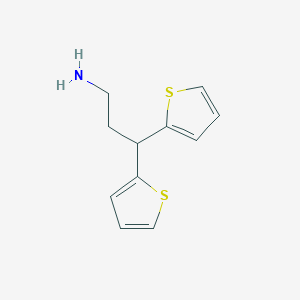
3-Methylpyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpyrrol-2(5H)-one is an organic compound belonging to the pyrrolidone family. It is characterized by a five-membered lactam ring with a methyl group attached to the third carbon. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpyrrol-2(5H)-one can be synthesized through several methods. One common approach involves the cyclization of 3-methyl-4-aminobutyric acid under acidic conditions. Another method includes the reaction of 3-methyl-1,4-butanediol with phosgene, followed by cyclization.
Industrial Production Methods
In industrial settings, this compound is often produced via the catalytic hydrogenation of 3-methylpyrrole-2-carboxylic acid. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylpyrrol-2,5-dione.
Reduction: Reduction of the compound can yield 3-methylpyrrolidine.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: 3-Methylpyrrol-2,5-dione
Reduction: 3-Methylpyrrolidine
Substitution: Various N-alkyl and N-acyl derivatives
Scientific Research Applications
3-Methylpyrrol-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory agents.
Industry: this compound is used in the production of polymers and resins, contributing to the development of advanced materials.
Mechanism of Action
The mechanism of action of 3-Methylpyrrol-2(5H)-one varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: Lacks the methyl group at the third carbon, making it less hydrophobic.
N-Methyl-2-pyrrolidone: Contains a methyl group on the nitrogen atom, altering its solubility and reactivity.
3-Ethylpyrrol-2(5H)-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-Methylpyrrol-2(5H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the methyl group at the third carbon enhances its hydrophobicity and can affect its interaction with other molecules in both chemical and biological contexts.
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
4-methyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C5H7NO/c1-4-2-3-6-5(4)7/h2H,3H2,1H3,(H,6,7) |
InChI Key |
FKGZOXIZGQWMTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13688828.png)





![Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13688862.png)





![5-Bromo-7-methyl-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13688892.png)
